molecular formula C13H14N4O B2787100 N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide CAS No. 2411265-30-8

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide

Número de catálogo B2787100
Número CAS: 2411265-30-8
Peso molecular: 242.282
Clave InChI: OOLRLKYPMXMVPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharides (LPS). TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various disease models.

Mecanismo De Acción

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, including MyD88 and TRIF. This results in the inhibition of inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce inflammatory cytokine production, improve survival rates, reduce tissue damage, and improve organ function in various disease models. N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has also been shown to reduce oxidative stress and apoptosis in some disease models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide is its specificity for TLR4 signaling, which allows for the study of TLR4-mediated inflammation without affecting other signaling pathways. However, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has a short half-life in vivo and requires frequent dosing. Additionally, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide may not be effective in all disease models, as TLR4 signaling may not be the primary driver of inflammation in some diseases.

Direcciones Futuras

For N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide research include the development of more potent and selective TLR4 inhibitors, investigation of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide in combination with other therapies, and exploration of N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide in other disease models.

Métodos De Síntesis

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide was first synthesized by Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 2-(1,2,4-triazol-1-ylmethyl)aniline with 2-chloro-1-(prop-2-enoyl)pyridinium tetrafluoroborate in the presence of a base. The resulting product is then purified by column chromatography to obtain N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide.

Aplicaciones Científicas De Investigación

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been extensively studied in various disease models, including sepsis, acute lung injury, ischemia-reperfusion injury, and inflammatory bowel disease. In sepsis, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to improve survival rates and reduce inflammatory cytokine production. In acute lung injury, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce lung inflammation and improve lung function. In ischemia-reperfusion injury, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce tissue damage and improve organ function. In inflammatory bowel disease, N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide has been shown to reduce inflammation and improve intestinal barrier function.

Propiedades

IUPAC Name

N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-13(18)15-7-11-5-3-4-6-12(11)8-17-10-14-9-16-17/h2-6,9-10H,1,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLRLKYPMXMVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.